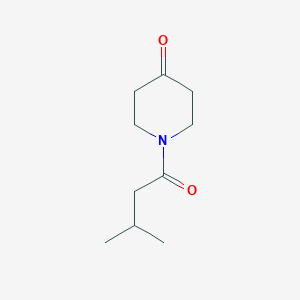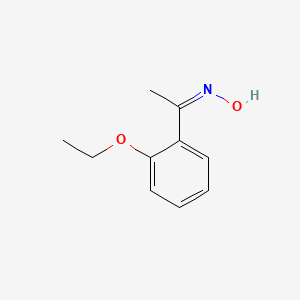
4-Propylpyridine-2-carboxylic acid
Vue d'ensemble
Description
4-Propylpyridine-2-carboxylic acid (4-PPCA) is a non-steroidal anti-inflammatory drug (NSAID) with a wide range of applications in the laboratory and clinical setting. It is a white crystalline solid with a molecular weight of 183.2 g/mol and a melting point of 109-111°C. 4-PPCA is synthesized from propylpyridine and acetic anhydride, and it is used as a model compound to study the mechanism of action of other NSAIDs. 4-PPCA is also used to study the biochemical and physiological effects of NSAIDs on human cells.
Applications De Recherche Scientifique
Material Science and Biochemistry Applications
4-Propylpyridine-2-carboxylic acid has been identified as a useful component in material science and biochemistry. For instance, its related compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is known for its effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as a robust electron spin resonance probe and fluorescence quencher, highlighting its versatility in scientific research (Toniolo, Crisma, & Formaggio, 1998).
Coordination Chemistry
The compound has significant implications in coordination chemistry. A specific derivative, 4,4'-bipyridine-2-carboxylic acid, has been synthesized and found to be crucial in forming metal-containing building blocks. These blocks are used in the assembly of mixed-metal framework materials, demonstrating the compound's role in developing new materials (Chen et al., 2006).
Photophysical Properties of Lanthanide Complexes
The ligand based on 4-propylpyridine-2-carboxylic acid has been used to develop new organic-soluble lanthanide complexes. The research focused on the synthesis of these complexes and studying their photophysical properties, which is crucial for understanding their potential applications in areas like lighting and display technologies (Krinochkin et al., 2019).
Electrochemical Applications
In electrochemistry, 4-propylpyridine has been used to create a new ionic liquid for the electrochemical deposition of aluminum. This demonstrates the compound's relevance in developing new electrochemical processes and materials (Fang et al., 2015).
Solid-Phase Organic Synthesis
The compound plays a role in solid-phase organic synthesis, particularly in the synthesis of acid anhydrides and amides. This application is pivotal in pharmaceuticals and chemical industries, where such reactions are fundamental (Fife & Zhang, 1986).
Catalytic Arylation and Functional Arenes
Its derivatives are used in catalytic arylation, playing a crucial role in organic synthesis, especially in the formation of functional arenes. This application is significant for developing new organic compounds with various industrial applications (Ferrer Flegeau et al., 2011).
Propriétés
IUPAC Name |
4-propylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYMNDRGKIIVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613386 | |
| Record name | 4-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylpyridine-2-carboxylic acid | |
CAS RN |
87999-87-9 | |
| Record name | 4-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-7-chloro-4-methylbenzo[d]thiazole](/img/structure/B1629459.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)



![5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629470.png)

